2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-6-4-7-9-2-1-3-11(7)10-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPJJBNYVQKKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)CBr)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678357 | |
| Record name | 2-(Bromomethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159981-99-3 | |
| Record name | 2-(Bromomethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives with a Focus on C 2 Functionalization
Classical Approaches to Pyrazolo[1,5-A]pyrimidine (B1248293) Ring System Construction
The formation of the fused pyrazolo[1,5-a]pyrimidine core is a well-established area of heterocyclic chemistry, with several robust methods available for its construction. These strategies typically involve the reaction of a 3-amino- or 5-aminopyrazole precursor with a three-carbon biselectrophilic partner to form the six-membered pyrimidine (B1678525) ring.
Cyclization Reactions
Cyclization strategies are widely employed for the efficient construction of the fused bicyclic system. nih.gov These reactions often begin with the synthesis of a substituted pyrazole (B372694) ring, which is then elaborated and cyclized to form the final pyrazolo[1,5-a]pyrimidine product. nih.gov A common approach involves the condensation of hydrazine derivatives with carbonyl-containing compounds, such as α,β-unsaturated carbonyls, to form the initial pyrazole ring. nih.gov
One notable method is a cascade cyclization, where an aryl-substituted acetonitrile is treated with N,N-dimethylformamide dimethyl acetal, and the resulting acrylonitrile is reacted with hydrazine to form a 4-substituted-1H-pyrazol-5-amine. ias.ac.in This aminopyrazole intermediate can then undergo a final cyclization step with a suitable partner to yield the pyrazolo[1,5-a]pyrimidine core. ias.ac.in Microwave-assisted cyclization has also proven effective, for example, in the reaction of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov
Condensation Reactions with 1,3-Biselectrophilic Compounds
A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the condensation reaction between 5-aminopyrazoles and 1,3-biselectrophilic compounds, such as β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, which is followed by cyclization and dehydration to form the pyrimidine ring. nih.gov
The choice of the 1,3-biselectrophile is crucial as it dictates the substitution pattern on the newly formed pyrimidine ring. Common reactants include:
β-Diketones: (e.g., pentane-2,4-dione)
β-Ketoesters: (e.g., ethyl acetoacetate)
Enaminones: (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one)
α,β-Unsaturated Ketones: (e.g., chalcones) nih.govd-nb.info
These reactions are typically performed under acidic or basic conditions and can be optimized through the use of catalysts. nih.gov For instance, a straightforward synthesis involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid (H₂SO₄) in acetic acid (AcOH) as the solvent. semanticscholar.org The versatility of this approach allows for the synthesis of a wide library of derivatives by varying both the aminopyrazole and the 1,3-dicarbonyl component. nih.govsemanticscholar.org
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials. nih.govbeilstein-journals.orgnih.gov A well-established MCR involves the one-pot reaction of a 3-aminopyrazole, an aldehyde, and an activated methylene (B1212753) compound like malononitrile or ethyl cyanoacetate. nih.gov This process typically proceeds through the formation of an imine intermediate, which then undergoes nucleophilic attack and subsequent cyclization to build the pyrazolo[1,5-a]pyrimidine skeleton. nih.gov
Another powerful three-component strategy involves the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating to produce diverse products. nih.gov More recently, a one-pot, three-component reaction of aminopyrazoles, enaminones (or chalcones), and a sodium halide in the presence of an oxidant has been developed to directly synthesize 3-halo-pyrazolo[1,5-a]pyrimidines. d-nb.infonih.gov
Strategic Introduction of the Bromomethyl Moiety at the C-2 Position
The synthesis of the target compound, 2-(Bromomethyl)pyrazolo[1,5-a]pyrimidine, requires specific strategies to install the bromomethyl group at the C-2 position of the heterocyclic core. This can be achieved through two primary pathways: building the ring from a pyrazole already containing the desired functionality or a precursor, or by functionalizing the C-2 position after the pyrazolo[1,5-a]pyrimidine ring has been constructed.
Functionalization of Pyrazole Precursors
This "linear synthesis" approach involves preparing a 3-aminopyrazole substituted at the 5-position with a group that is either a bromomethyl moiety or can be readily converted to one. This functionalized pyrazole is then subjected to cyclization with a 1,3-dielectrophile to form the final product.
A key precursor for this strategy is a 3-amino-5-(hydroxymethyl)pyrazole derivative. For example, a synthetic route has been described starting with the preparation of an aminopyrazole bearing a protected hydroxyl group, such as a benzyloxymethyl moiety (see Table 1). nih.gov This aminopyrazole (Compound 16 ) is condensed with diethyl malonate to form the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate (17 ), which is subsequently chlorinated to yield the dichlorinated product (18 ). nih.gov The benzyloxy group serves as a stable protecting group during these transformations. A final deprotection step would yield the 2-(hydroxymethyl) intermediate, which can then be converted to the desired 2-(bromomethyl) derivative using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Table 1: Synthetic Route via a Functionalized Pyrazole Precursor This table is based on the synthetic pathway described for related compounds. nih.gov
| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |
| 1 | Benzyl alcohol, Ethyl bromoacetate | NaH | Ethyl 2-(benzyloxy)acetate | Ether formation |
| 2 | Ethyl 2-(benzyloxy)acetate, Acetonitrile | n-BuLi | Ethyl 4-(benzyloxy)-3-oxobutanoate | Claisen condensation |
| 3 | Ethyl 4-(benzyloxy)-3-oxobutanoate | Hydrazine | 3-((Benzyloxy)methyl)-1H-pyrazol-5-amine (16 ) | Pyrazole formation |
| 4 | Compound 16 | Diethyl malonate, EtONa | 2-((Benzyloxy)methyl)pyrazolo[1,5-a]pyrimidine-5,7-diol (17 ) | Cyclocondensation |
| 5 | Compound 17 | POCl₃ | 2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine (18 ) | Chlorination |
| 6 | Compound 18 | H₂, Pd/C | (5,7-Dichloropyrazolo[1,5-a]pyrimidin-2-yl)methanol | Deprotection |
| 7 | (5,7-Dichloropyrazolo[1,5-a]pyrimidin-2-yl)methanol | PBr₃ or SOBr₂ | 2-(Bromomethyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine | Bromination |
This method offers excellent control over the position of functionalization, ensuring the bromomethyl group is located exclusively at C-2.
Post-Cyclization Bromomethylation Approaches
An alternative "convergent" strategy involves first constructing a pyrazolo[1,5-a]pyrimidine ring with a suitable precursor group at the C-2 position, typically a methyl group, and then converting this group to a bromomethyl moiety in a subsequent step.
The synthesis of 2-methylpyrazolo[1,5-a]pyrimidines is well-documented. A common route is the cyclocondensation of 3-amino-5-methylpyrazole with various 1,3-dielectrophiles, such as β-dimethylaminovinyl ketones or 1,1,1-trichloro-4-alkoxy-3-alken-2-ones. scielo.brresearchgate.netepa.gov
Once the 2-methylpyrazolo[1,5-a]pyrimidine is obtained, the methyl group can be brominated. While electrophilic bromination of the pyrazolo[1,5-a]pyrimidine ring typically occurs at the C-3 position, side-chain bromination of the C-2 methyl group can be achieved via a free-radical mechanism. scielo.brresearchgate.net The C-2 methyl group is analogous to a benzylic or allylic position due to its proximity to the π-systems of the fused rings, making it susceptible to radical halogenation. The standard reagent for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄), under light or heat to initiate the reaction. wisdomlib.orgyoutube.comlibretexts.orgchemistrysteps.com
Table 2: Proposed Post-Cyclization Bromomethylation
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | 3-Amino-5-methylpyrazole | 1,3-Diketone (e.g., malondialdehyde) | 2-Methylpyrazolo[1,5-a]pyrimidine | Cyclocondensation |
| 2 | 2-Methylpyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | This compound | Free-Radical Bromination |
Advanced and Green Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Synthesis
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system. These modern techniques offer significant advantages over classical methods, including reduced reaction times, higher yields, and milder reaction conditions.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of pyrazolo[1,5-a]pyrimidine synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. nih.gov This technology is particularly effective for the condensation reactions that form the pyrimidine ring. For instance, the reaction between 5-aminopyrazoles and various β-dicarbonyl compounds or their equivalents is a common route to this scaffold, and the use of microwave heating can significantly enhance the efficiency of this process. nih.gov
A notable example is the microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles, which regioselectively yields functionalized pyrazolo[1,5-a]pyrimidines in high yields and purity within a short reaction time. nih.gov Three-component reactions, where 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds are reacted in a single step, are also highly amenable to microwave conditions, proceeding rapidly and cleanly. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High | Low |
| Yields | Often moderate | Generally high |
| Side Reactions | More prevalent | Minimized |
| Solvent Use | Often requires high-boiling solvents | Can often be performed under solvent-free conditions |
Palladium-catalyzed cross-coupling reactions are indispensable tools for the introduction of a wide array of functional groups onto heterocyclic scaffolds, including pyrazolo[1,5-a]pyrimidines. Reactions such as the Suzuki and Buchwald-Hartwig couplings allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a diverse library of derivatives.
While these methods are typically employed for the functionalization of a pre-existing pyrazolo[1,5-a]pyrimidine core, they can also be integrated into the synthetic strategy. For instance, a palladium-catalyzed intramolecular dehydrogenative coupling has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines. chemijournal.com This approach provides a practical route to biologically important substituted pyrimidines from readily available starting materials under mild conditions. chemijournal.com Furthermore, palladium catalysis can be used for oxidative C-H/C-H cross-coupling reactions, allowing for direct functionalization without the need for pre-activated substrates. nih.gov
Click chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions, has found applications in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. While direct applications for the synthesis of the 2-(bromomethyl) derivative are not prominent, click chemistry is valuable for introducing diverse substituents onto the pyrazolo[1,5-a]pyrimidine scaffold. For example, tetrazolo[1,5-a]pyrimidines, which exist in equilibrium with their 2-azidopyrimidine tautomers, can undergo click reactions with terminal alkynes to produce novel triazolylpyrimidines. chem-station.com This demonstrates the utility of click chemistry in creating complex derivatives from pyrazolo[1,5-a]pyrimidine precursors.
The use of ultrasonic irradiation is another green chemistry approach that has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. A resourceful synthesis of pyrazolo[1,5-a]pyrimidines has been reported via the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole under ultrasonic irradiation. This method boasts several advantages, including a simple procedure, easy work-up, mild conditions, very short reaction times (around 5 minutes), and satisfactory yields. thermofisher.comorganic-chemistry.org
Regioselectivity and Stereoselectivity Considerations in C-2 Functionalization
The synthesis of this compound necessitates a two-step approach for C-2 functionalization: the introduction of a methyl group at the C-2 position, followed by its selective bromination.
The initial formation of a 2-methylpyrazolo[1,5-a]pyrimidine derivative can be achieved through the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound containing a methyl group at the appropriate position, such as acetylacetone. The regioselectivity of this cyclization is a critical consideration. The reaction of 3-amino-5-methyl-1H-pyrazole with various β-dicarbonyl compounds has been shown to be highly regioselective, yielding the corresponding 2,5- or 2,7-disubstituted pyrazolo[1,5-a]pyrimidines.
Once the 2-methylpyrazolo[1,5-a]pyrimidine precursor is obtained, the subsequent step is the selective bromination of the methyl group. This is typically achieved through a free-radical substitution reaction, most commonly the Wohl-Ziegler reaction. organic-chemistry.org This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride under reflux or with photochemical initiation.
The regioselectivity of this bromination is crucial. The desired reaction is the bromination of the benzylic-like methyl group at C-2, while avoiding bromination on the heterocyclic rings. The pyrazolo[1,5-a]pyrimidine system is an electron-rich aromatic system and can undergo electrophilic bromination, typically at the C-3 position. Therefore, the reaction conditions must be carefully controlled to favor the free-radical pathway over the electrophilic pathway. The use of non-polar solvents and radical initiators promotes the formation of a bromine radical, which will preferentially abstract a hydrogen from the more stable benzylic-like radical intermediate at the C-2 methyl group.
Table 2: Reagents and Conditions for Wohl-Ziegler Bromination
| Reagent/Condition | Purpose |
|---|---|
| N-Bromosuccinimide (NBS) | Source of bromine radicals |
| Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Initiates the radical chain reaction |
| Non-polar Solvent (e.g., CCl4) | Favors radical pathway, minimizes ionic side reactions |
| Heat or UV light | Provides energy for the initiation step |
It is important to note that while the Wohl-Ziegler reaction is a standard method for benzylic bromination, its specific application to 2-methylpyrazolo[1,5-a]pyrimidine may require optimization to achieve high selectivity and yield of the desired 2-(bromomethyl) product.
Reactivity and Derivatization Pathways of 2 Bromomethyl Pyrazolo 1,5 a Pyrimidine
Nucleophilic Substitution Reactions at the Bromomethyl Group
The primary mode of reactivity for 2-(bromomethyl)pyrazolo[1,5-a]pyrimidine is the nucleophilic substitution of the bromide ion. The C-Br bond is polarized, and the stability of the potential carbocation intermediate is enhanced by the adjacent aromatic ring system, facilitating both SN1 and SN2 reaction mechanisms. This allows for the straightforward introduction of a diverse array of functional groups.
The electrophilic carbon of the bromomethyl group readily reacts with heteroatom nucleophiles, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles can displace the bromide to form the corresponding aminomethyl derivatives. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. Such transformations are fundamental in medicinal chemistry for linking the pyrazolo[1,5-a]pyrimidine (B1248293) core to various pharmacophores.
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates serve as effective oxygen nucleophiles. Reactions with alkoxides or phenoxides yield ethers, while reactions with carboxylate salts produce esters. These derivatizations are useful for modifying the solubility and electronic properties of the parent molecule.
Sulfur Nucleophiles: Thiols and thiophenols react readily with this compound to form thioethers. These reactions are often carried out under basic conditions to generate the more potent thiolate nucleophile.
The table below summarizes representative nucleophilic substitution reactions with heteroatom nucleophiles.
| Nucleophile | Reagent Example | Product Type |
| Amine | Morpholine | 2-(Morpholinomethyl)pyrazolo[1,5-a]pyrimidine |
| Alcohol | Sodium Methoxide | 2-(Methoxymethyl)pyrazolo[1,5-a]pyrimidine |
| Phenol | Sodium Phenoxide | 2-(Phenoxymethyl)pyrazolo[1,5-a]pyrimidine |
| Thiol | Sodium Thiophenoxide | 2-(Phenylthiomethyl)pyrazolo[1,5-a]pyrimidine |
| Carboxylate | Sodium Acetate | 2-(Acetoxymethyl)pyrazolo[1,5-a]pyrimidine |
The formation of new carbon-carbon bonds via nucleophilic substitution at the bromomethyl group allows for significant structural elaboration. Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and cyanoacetates, are excellent nucleophiles for this purpose. These reactions, often conducted under basic conditions using reagents like sodium ethoxide or sodium hydride, provide a direct route to extend the carbon chain at the 2-position, introducing functionalities that can be further manipulated. For instance, the alkylation of diethyl malonate followed by hydrolysis and decarboxylation would yield 3-(pyrazolo[1,5-a]pyrimidin-2-yl)propanoic acid.
| Carbon Nucleophile Source | Reagent Example | Product Intermediate |
| Malonic Ester | Diethyl malonate / NaOEt | Diethyl 2-(pyrazolo[1,5-a]pyrimidin-2-ylmethyl)malonate |
| Cyanide | Sodium Cyanide | (Pyrazolo[1,5-a]pyrimidin-2-yl)acetonitrile |
| Organocuprate | Lithium diphenylcuprate | 2-Benzylpyrazolo[1,5-a]pyrimidine |
Transition Metal-Catalyzed Reactions Involving the Bromomethyl Moiety
While the pyrazolo[1,5-a]pyrimidine ring itself is a common substrate for cross-coupling reactions when halogenated, the bromomethyl group also offers a handle for such transformations, behaving analogously to a benzylic halide.
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While direct coupling at an sp3-hybridized carbon, as in a bromomethyl group, can be more challenging than at an sp2 carbon, suitable conditions have been developed for benzylic halides.
Suzuki-Miyaura Coupling: This reaction pairs the bromomethyl compound with an organoboron reagent (boronic acid or ester). While less common for benzyl-type halides than for aryl halides, successful couplings have been reported, providing a route to diarylmethane-type structures. For instance, the coupling of benzylic bromides with arylboronic acids has been documented msu.edu.
Sonogashira Coupling: Although typically used for coupling aryl or vinyl halides with terminal alkynes, modifications of the Sonogashira reaction can potentially be applied to benzyl-type halides, leading to the formation of propargyl-type structures.
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and is effective for coupling alkyl halides, including benzylic systems, with nickel or palladium catalysts wikipedia.orgorganic-chemistry.org. This would allow the introduction of various alkyl or aryl groups.
Stille Coupling: The Stille reaction employs organotin reagents and can be used to couple benzylic halides with a variety of organostannanes under palladium catalysis msu.eduwikipedia.org.
The table below illustrates potential cross-coupling partners for this compound, based on established methodologies for benzylic halides.
| Coupling Reaction | Organometallic Reagent | Catalyst Example | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 2-Benzylpyrazolo[1,5-a]pyrimidine |
| Kumada | Phenylmagnesium bromide | NiCl₂(dppe) | 2-Benzylpyrazolo[1,5-a]pyrimidine |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 2-Benzylpyrazolo[1,5-a]pyrimidine |
The bromomethyl group can be converted into other fundamental functional groups, further expanding the synthetic utility of the parent molecule.
Reduction: The C-Br bond can be reduced to a C-H bond, converting the 2-(bromomethyl) group into a 2-methyl group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) with a base to neutralize the HBr byproduct, or by using hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride in a suitable solvent. The enantioselective hydrogenation of the pyrazolo[1,5-a]pyrimidine ring has been reported, suggesting the scaffold is stable to certain reduction conditions nih.gov.
Oxidation: While direct oxidation of the bromomethyl group is not typical, it can first be converted to a more easily oxidized functional group. For example, nucleophilic substitution with acetate followed by hydrolysis yields 2-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine. This primary alcohol can then be oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to the carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). A similar two-step synthesis involving ester reduction followed by oxidation to an aldehyde has been reported for a related pyrazolo[1,5-a]pyrimidine derivative mdpi.com.
Other Electrophilic or Radical Transformation Reactions of the Bromomethyl Group
Beyond nucleophilic substitutions and metal-catalyzed couplings, the bromomethyl group can potentially undergo other transformations. However, the literature on such reactions for this specific scaffold is limited. Based on general principles, radical-initiated reactions are a possibility. For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a suitable reagent like tributyltin hydride, the bromide could be replaced with hydrogen via a radical reduction mechanism. Radical-mediated carbon-carbon bond formation is also conceivable. The bromomethyl group is generally unreactive toward electrophiles due to the electron-withdrawing nature of the bromine atom.
No Publicly Available Research Found for this compound
Following a comprehensive and targeted search of publicly available scientific literature, no specific research data was identified for the chemical compound This compound . The investigation sought to uncover mechanistic insights into its biological activities, including its effects on protein kinases and other cellular targets, as well as its cytotoxic and antiproliferative properties.
The pyrazolo[1,5-a]pyrimidine scaffold is a well-documented and significant core structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly as kinase inhibitors in cancer therapy. nih.govnih.gov Extensive research has been conducted on this class of compounds, revealing their ability to modulate various cellular signaling pathways. nih.gov However, the specific derivative, this compound, does not appear to have been the subject of published scientific studies that would allow for a detailed analysis according to the requested outline.
While the broader class of pyrazolo[1,5-a]pyrimidines has been shown to target a range of protein kinases through mechanisms such as ATP-competitive inhibition, and to exert cytotoxic effects on various malignant cell lines, no such specific data could be attributed to the 2-(bromomethyl) substituted variant. nih.gov Studies on other pyrazolo[1,5-a]pyrimidine derivatives have detailed their inhibition of specific kinase families including CDKs, Trk kinases, and Pim-1 kinase, and have explored their antiproliferative effects in both in vitro and in vivo models. nih.govnih.govmdpi.comeurjchem.comnih.gov
Therefore, we are unable to generate the requested article due to the absence of specific research on this compound in the public domain.
Mechanistic Insights into the Biological Activities of Pyrazolo 1,5 a Pyrimidine Derivatives
In Vitro and In Vivo Cellular Assays for Mechanistic Investigations
Kinase Selectivity Profiling and Off-Target Analysis
The development of kinase inhibitors for therapeutic use necessitates a thorough understanding of their selectivity. High selectivity for the intended target kinase over other kinases is a critical attribute to minimize off-target effects and associated toxicities. Researchers employ comprehensive kinase selectivity profiling, often screening compounds against large panels of kinases to determine their inhibitory activity (typically measured as IC50 values or percentage of inhibition at a fixed concentration).
The pyrazolo[1,5-a]pyrimidine (B1248293) core has been identified as a potent inhibitor of a variety of kinases, including Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (Trks). nih.govmdpi.com Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern on the pyrazolo[1,5-a]pyrimidine ring system plays a crucial role in determining the potency and selectivity of these inhibitors. nih.gov
For instance, a study on a series of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivatives identified them as potent and selective inhibitors of Pim-1 kinase. One of the lead compounds from this series demonstrated high selectivity for Pim-1 when tested against a panel of 119 oncogenic kinases. nih.gov This high degree of selectivity is a promising characteristic for the development of targeted cancer therapies with potentially fewer side effects. nih.gov
In another example, derivatives of pyrazolo[1,5-a]pyrimidine have been developed as dual inhibitors of CDK2 and TRKA kinases. The strategic design and optimization of these compounds have led to the identification of derivatives with potent inhibitory activity against both kinases. mdpi.com
Furthermore, research into macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has led to the development of potent inhibitors of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. Through structure-guided design, researchers were able to achieve selectivity for AAK1 over the closely related BIKE kinase. sciety.org
The following interactive data tables showcase the kinase selectivity profiles for several exemplary pyrazolo[1,5-a]pyrimidine derivatives from published research, illustrating the diverse kinase inhibitory activities of this scaffold.
Table 1: Kinase Inhibitory Activity of 3-Aryl-5-Amino-Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase nih.gov
| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) |
|---|---|---|
| Compound A | 10 | 15 |
| Compound B | 8 | 25 |
| Compound C | 12 | 30 |
Table 2: Dual Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases mdpi.com
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
|---|---|---|
| Derivative X | 0.55 | 0.57 |
| Derivative Y | 0.78 | 0.98 |
| Derivative Z | 0.67 | 1.34 |
Table 3: Inhibitory Activity of Picolinamide-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives against TrkA mdpi.com
| Compound | TrkA IC50 (nM) |
|---|---|
| Picolinamide Derivative 1 | 1.7 |
| Picolinamide Derivative 2 | 1.7 |
Off-target analysis is a critical component of preclinical development. For pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, this involves screening against a broad panel of kinases and other enzymes to identify potential unintended interactions. The goal is to develop compounds with a clean off-target profile, thereby reducing the likelihood of adverse effects in clinical settings. The selectivity score, which represents the ratio of kinases inhibited above a certain threshold in a large panel, is often used as a quantitative measure of selectivity. nih.gov For example, a low selectivity score indicates that the compound inhibits a small fraction of the tested kinases, suggesting high selectivity. nih.gov
Advanced Methodologies in Pyrazolo 1,5 a Pyrimidine Research
Spectroscopic Characterization Techniques for Structural Elucidation
The definitive identification and structural confirmation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, including the 2-(bromomethyl) variant, rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for researchers. nih.govrsc.org
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of pyrazolo[1,5-a]pyrimidines. researchgate.netcdnsciencepub.com In the ¹H NMR spectrum of a typical 2-substituted pyrazolo[1,5-a]pyrimidine, the protons on the heterocyclic core exhibit characteristic chemical shifts. For the 2-(bromomethyl) derivative, a singlet corresponding to the methylene (B1212753) (-CH₂Br) protons would be expected, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. The protons on the pyrimidine (B1678525) and pyrazole (B372694) rings (H-3, H-5, H-6, and H-7) would appear as distinct signals, with their coupling patterns providing crucial information about their connectivity. researchgate.netnih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon of the bromomethyl group would resonate at a characteristic downfield shift. Detailed 2D NMR experiments, such as HETCOR, are often used to unambiguously assign all proton and carbon resonances. researchgate.net Studies on various 2-methyl and other substituted pyrazolo[1,5-a]pyrimidines have established a comprehensive understanding of the NMR characteristics of this scaffold, which serves as a basis for characterizing new derivatives. researchgate.netcdnsciencepub.comresearchgate.net
FT-IR Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectra of pyrazolo[1,5-a]pyrimidine derivatives show characteristic absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings. The presence of the bromomethyl group would be indicated by vibrations associated with the C-Br bond.
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 2-(Bromomethyl)pyrazolo[1,5-a]pyrimidine, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which is crucial for confirming the chemical formula. nih.gov The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M+2 peak, providing definitive evidence for the presence of a single bromine atom in the molecule.
Interactive Table: Representative Spectroscopic Data for a 2-Substituted Pyrazolo[1,5-a]pyrimidine
| Technique | Data Type | Expected Observations for this compound |
| ¹H NMR | Chemical Shift (δ) | ~8.0-9.0 ppm (ring protons), ~4.5-5.0 ppm (s, 2H, -CH₂Br) |
| ¹³C NMR | Chemical Shift (δ) | ~100-160 ppm (aromatic carbons), ~30-35 ppm (-CH₂Br) |
| FT-IR | Wavenumber (cm⁻¹) | ~3100-3000 (Ar C-H), ~1600-1450 (C=C, C=N), ~700-600 (C-Br) |
| MS (ESI) | m/z | [M+H]⁺ and [M+H+2]⁺ corresponding to the molecular weight with bromine isotopes. |
Note: The data in this table are illustrative and based on general spectroscopic principles and data for related compounds. Actual experimental values may vary.
Crystallography for Solid-State Characterization and Conformational Studies
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of molecules in the solid state. For the pyrazolo[1,5-a]pyrimidine scaffold, this technique provides invaluable information on bond lengths, bond angles, and the planarity of the fused heterocyclic system. nih.govresearchgate.net
Studies on derivatives such as 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine have revealed detailed insights into their molecular geometry and crystal packing. researchgate.net These analyses show how intermolecular interactions, such as hydrogen bonds and π–π stacking, dictate the supramolecular assembly in the crystal lattice. researchgate.net The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form well-defined crystals is a significant advantage for their structural analysis. nih.gov
While a specific crystal structure for this compound is not available in the reviewed literature, the methodology remains critical. A crystallographic study would definitively confirm the connectivity and provide precise geometric parameters. Furthermore, it would reveal the conformation of the bromomethyl group relative to the heterocyclic ring and how the molecules pack in the solid state, which can influence physical properties and reactivity. The presence of the bromine atom, a heavy atom, can also be advantageous in solving the crystal structure. nih.gov
Development of Fluorescent Probes with Biological Activity
The pyrazolo[1,5-a]pyrimidine core is an emerging and attractive fluorophore for the development of fluorescent probes for biological applications. nih.govrsc.orgresearchgate.net These scaffolds often exhibit favorable photophysical properties, including high fluorescence quantum yields, good photostability, and tunable emission wavelengths that can be modified through chemical functionalization. nih.govresearchgate.net
The 2-(bromomethyl) derivative is an ideal precursor for creating such probes. The bromomethyl group acts as a reactive electrophilic handle, allowing for the covalent attachment of the pyrazolo[1,5-a]pyrimidine fluorophore to various biomolecules (e.g., proteins, peptides, or nucleic acids) or other targeting moieties. This functionalization is key to designing probes that can selectively label specific cellular components or report on biological events.
Beyond their fluorescent properties, pyrazolo[1,5-a]pyrimidine derivatives are a well-established class of biologically active compounds, frequently investigated as kinase inhibitors for cancer therapy. nih.govmdpi.comnih.govrsc.org This dual functionality allows for the development of theranostic agents, where the fluorescent property is used for imaging and diagnosis, while the core scaffold exerts a therapeutic effect. For example, derivatives have been developed as potent and selective inhibitors of kinases like Pim-1, making them valuable tools in cancer research. nih.gov The ability to easily modify the pyrazolo[1,5-a]pyrimidine core allows for the optimization of both its photophysical and biological properties in a single molecule. nih.gov
Q & A
Q. What are the key synthetic strategies for preparing 2-(bromomethyl)pyrazolo[1,5-a]pyrimidine derivatives?
The synthesis typically involves cyclization of substituted pyrazole precursors with brominated reagents. For example, pyrazolo[1,5-a]pyrimidines can be synthesized via condensation of 5-aminopyrazoles with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions . Microwave-assisted reactions are also employed to enhance regioselectivity and reduce reaction times . The bromomethyl group is introduced via nucleophilic substitution or halogenation of pre-functionalized intermediates .
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ ~4.5–5.0 ppm (¹H) and δ ~30–35 ppm (¹³C). Aromatic protons in the pyrazolo[1,5-a]pyrimidine core resonate between δ 7.0–9.0 ppm .
- IR : Stretching frequencies for C-Br bonds are observed at ~550–650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (M⁺) and isotopic patterns (due to bromine) confirm the molecular formula .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Anticancer Activity : MTT assays against cell lines (e.g., HCT116, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase inhibition (e.g., Pim-1, CDK9) using fluorescence polarization or ADP-Glo™ assays .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine halogenation be addressed?
Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective C3 halogenation (Br, Cl, I) of pyrazolo[1,5-a]pyrimidines. Electron-withdrawing substituents on the phenyl ring enhance selectivity, yielding products with >80% purity . Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. What structure-activity relationships (SAR) govern the anticancer activity of 2-(bromomethyl)pyrazolo[1,5-a]pyrimidines?
- Substituent Effects : Bulky groups at C7 (e.g., aryl, heteroaryl) improve Pim-1 inhibition (IC₅₀ < 50 nM) .
- Bromomethyl Position : C2 substitution enhances DNA intercalation and cytotoxicity against HEPG2 cells (IC₅₀ = 2.70 µM) .
- Hybrid Systems : Conjugation with organometallic moieties (e.g., Re(CO)₃) increases antiproliferative activity by 10-fold compared to ligands alone .
Q. How can computational methods optimize pyrazolo[1,5-a]pyrimidine derivatives for kinase inhibition?
- Molecular Docking : Predict binding modes to ATP-binding pockets (e.g., Pim-1, CDK9). Pyrazolo[1,5-a]pyrimidines with carboxamide substituents at C3 show strong hydrogen bonding with hinge-region residues .
- QSAR Models : Hammett constants (σ) and logP values correlate with IC₅₀ for kinase targets .
Q. What strategies improve the stability and bioavailability of this compound derivatives?
- Prodrug Design : Masking the bromomethyl group as a hydrolyzable ester reduces off-target reactivity .
- Nanocarrier Encapsulation : Liposomal formulations enhance solubility and tumor accumulation in murine models .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported IC₅₀ values for pyrazolo[1,5-a]pyrimidines across studies?
Variations arise from assay conditions (e.g., cell line heterogeneity, incubation time). Normalize data using reference inhibitors (e.g., doxorubicin) and validate via orthogonal assays (e.g., clonogenic survival) .
Methodological Best Practices
Q. What controls are essential in pyrazolo[1,5-a]pyrimidine biological assays?
- Positive Controls : Use staurosporine (kinase inhibition) or cisplatin (cytotoxicity) .
- Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Emerging Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
